molecular formula C26H35N3O B6040896 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine

Cat. No. B6040896
M. Wt: 405.6 g/mol
InChI Key: QPKPXEYWGIMZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine, also known as A-381393, is a selective dopamine D1 receptor antagonist. It was first synthesized by Abbott Laboratories in 2002 and has been extensively studied for its potential applications in neuroscience research.

Mechanism of Action

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine acts as a selective antagonist of dopamine D1 receptors, which are primarily located in the central nervous system. By blocking the activity of these receptors, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine can modulate the activity of dopamine D1 receptors in the prefrontal cortex, striatum, and other brain regions. It has been shown to improve working memory and attention in animal models, suggesting that it may have potential applications in the treatment of cognitive deficits associated with various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine in laboratory experiments is its selectivity for dopamine D1 receptors, which allows for precise modulation of dopamine signaling pathways. However, its limited solubility and potential toxicity at high doses may limit its use in certain experimental paradigms.

Future Directions

There are several potential future directions for research on 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine. One area of interest is the potential use of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine in the treatment of drug addiction, particularly cocaine addiction. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine in various neurological disorders, including Parkinson's disease and schizophrenia. Finally, the development of novel analogs of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine with improved solubility and pharmacokinetic properties may further enhance its utility as a research tool in neuroscience.

Synthesis Methods

The synthesis of 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine involves several steps, starting from the reaction of 2-methoxybenzaldehyde with 1,2-diaminopropane to yield 1-(2-methoxyphenyl)piperazine. This intermediate is then reacted with 3,4-dihydro-2(1H)-isoquinolinone to form the final product, 3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine.

Scientific Research Applications

3-(3,4-dihydro-2(1H)-isoquinolinyl)-1'-(2-methoxyphenyl)-1,4'-bipiperidine has been primarily used as a research tool to investigate the role of dopamine D1 receptors in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.

properties

IUPAC Name

2-[1-[1-(2-methoxyphenyl)piperidin-4-yl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O/c1-30-26-11-5-4-10-25(26)27-17-13-23(14-18-27)28-15-6-9-24(20-28)29-16-12-21-7-2-3-8-22(21)19-29/h2-5,7-8,10-11,23-24H,6,9,12-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKPXEYWGIMZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)N3CCCC(C3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.